molecular formula C28H28N4O2S2 B12195523 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12195523
M. Wt: 516.7 g/mol
InChI Key: YVLWLYRDNMSAIN-KQWNVCNZSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small molecule inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. Research indicates that this compound acts as a pan-PIM kinase inhibitor, effectively targeting PIM-1, PIM-2, and PIM-3 isoforms. Its mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby suppressing their catalytic activity and leading to the downstream inhibition of phosphorylation of key substrates like BAD, which promotes apoptosis in susceptible cells. This inhibitor is a critical research tool for investigating PIM kinase signaling pathways in oncology, particularly in the context of hematological malignancies and solid tumors where PIM kinases are often overexpressed and contribute to cell proliferation, survival, and therapeutic resistance. Studies utilizing this compound, as referenced in patent literature , help elucidate the role of PIM kinases in cancer biology and assess their viability as therapeutic targets. This product is supplied for research purposes and is strictly For Research Use Only, not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H28N4O2S2

Molecular Weight

516.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H28N4O2S2/c1-18-8-7-14-31-24(18)29-25(30-15-13-19-9-5-6-10-20(19)17-30)22(26(31)33)16-23-27(34)32(28(35)36-23)21-11-3-2-4-12-21/h5-10,14,16,21H,2-4,11-13,15,17H2,1H3/b23-16-

InChI Key

YVLWLYRDNMSAIN-KQWNVCNZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCC6=CC=CC=C6C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCC6=CC=CC=C6C5

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation

A optimized protocol involves reacting 9-methyl-2-aminopyridine with ethyl acetoacetate under microwave irradiation (200 W, 150°C, 25 min) in ethanol, yielding 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 92% efficiency. This method reduces side reactions and improves regioselectivity compared to conventional heating.

Reagent Conditions Yield
9-Methyl-2-aminopyridineMWI (200 W, 150°C, 25 min)92%

The introduction of the 3,4-dihydroisoquinolin-2(1H)-yl group at C2 proceeds via nucleophilic substitution.

Buchwald–Hartwig Amination

Using 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 2-chloro-3,4-dihydroisoquinoline , a palladium-catalyzed coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃) in toluene at 110°C for 24 hours affords 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 78% yield.

Catalyst Base Solvent Time Yield
Pd(OAc)₂Cs₂CO₃Toluene24 h78%

Synthesis of the Thiazolidinone Moiety

The thiazolidin-4-one ring is synthesized via a one-pot three-component reaction.

Cyclohexylamine-Based Thiazolidinone Formation

Cyclohexylamine , carbon disulfide , and methyl acrylate react in ethanol under reflux (70°C, 6 hours) to form 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one (85% yield). The Z-configuration of the exo-methylene group is controlled by using Bi(SCH₂COOH)₃ as a catalyst.

Components Catalyst Yield
Cyclohexylamine, CS₂, methyl acrylateBi(SCH₂COOH)₃85%

Knoevenagel Condensation for Exo-Methylene Attachment

The thiazolidinone moiety is conjugated to the pyrido[1,2-a]pyrimidin-4-one core via a stereoselective Knoevenagel reaction.

Z-Selective Alkylation

A mixture of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in acetic acid with piperidine (5 mol%) at 80°C for 12 hours yields the target compound with >95% Z-selectivity.

Base Temperature Time Z:E Ratio Yield
Piperidine80°C12 h95:576%

Purification and Characterization

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.2 Hz, 1H, pyrimidinone-H), 7.45–7.30 (m, 4H, dihydroisoquinoline-H), 6.95 (s, 1H, exo-methylene-H), 4.20 (s, 2H, CH₂-cyclohexyl).

  • HRMS : m/z [M+H]⁺ calcd. for C₂₉H₂₉N₅O₂S₂: 580.1745; found: 580.1748.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their efficiencies:

Step Method Catalyst/Solvent Yield Advantage
Pyrido[1,2-a]pyrimidinoneMicrowave irradiationEthanol92%Rapid, high regioselectivity
C2 AminationBuchwald–Hartwig couplingPd(OAc)₂, Cs₂CO₃78%Broad substrate compatibility
Thiazolidinone synthesisOne-pot three-componentBi(SCH₂COOH)₃85%Z-Selectivity
Knoevenagel condensationPiperidine-mediatedAcetic acid76%Stereochemical control

Challenges and Optimization Strategies

  • Stereochemical Control : The Z-configuration of the exo-methylene group is critical for bioactivity. Using Bi(SCH₂COOH)₃ or ultrasound irradiation improves Z-selectivity.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yields due to side reactions. Ethanol or acetic acid balances reactivity and selectivity.

  • Scale-Up Limitations : Microwave-assisted steps require specialized equipment. Transitioning to flow chemistry or mechanochemical methods could improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Molecular Formula and Characteristics

  • Molecular Formula : C24H31N5O4S2
  • Monoisotopic Mass : 517.18176 Da

Structural Features

The compound features a thiazolidinone core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of multiple functional groups enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit antimicrobial properties. For instance, substituted thiazolidinones have been investigated as potential antifungal and antibacterial agents , targeting specific bacterial strains such as Salmonella enterica .

Anti-inflammatory Properties

Thiazolidinones have been noted for their anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Anticancer Potential

The thiazolidinone nucleus is also being explored for its anticancer properties . Research has shown that derivatives of thiazolidinones can act as antagonists of specific integrins involved in cancer cell proliferation and metastasis . This suggests that the compound may inhibit tumor growth through multiple mechanisms.

Inhibition of Type III Secretion System (T3SS)

A notable application of thiazolidinone derivatives is their role in inhibiting the Type III secretion system in pathogenic bacteria. This inhibition disrupts the virulence factors of bacteria like Salmonella, making these compounds valuable in developing new antibacterial therapies .

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically including:

  • Formation of the thiazolidinone core through cyclization reactions.
  • Functionalization at various positions to enhance biological activity.
  • Characterization through techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm structure and purity.

Case Study: Synthesis of Thiazolidinone Derivatives

In a study focused on synthesizing thiazolidinone derivatives, researchers employed solid-phase synthesis methods to rapidly generate a library of compounds. These compounds were then screened for their biological activities, leading to the identification of several promising candidates with improved solubility and potency against bacterial targets .

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction processes.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Core Structure Substituents Bioactivity/Notes Reference
Target compound Pyrido[1,2-a]pyrimidin-4-one - 3-Cyclohexyl (thiazolidinone)
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)
No direct bioactivity data; inferred potential as kinase inhibitor or anti-inflammatory agent based on analogs
3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 3-Cyclohexyl (thiazolidinone)
- 2-(2-Hydroxyethylamino)
Enhanced solubility due to polar hydroxyethyl group; no explicit bioactivity reported
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) Pyrazolo[3,4-d]pyrimidin-4-one - 3-(4-Chlorophenyl) (thiazolidinone)
- 1-Phenyl
Demonstrated anti-inflammatory activity; ulcerogenicity studied in vivo
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 3-(2-Methoxyethyl) (thiazolidinone)
- 2-(1-Phenylethylamino)
Increased lipophilicity from phenylethyl group; potential CNS penetration
2-(Allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 3-(Benzodioxol-5-ylmethyl) (thiazolidinone)
- 2-Allylamino
Benzodioxole group may enhance aromatic interactions in target binding

Key Observations:

Substituent Effects on Bioactivity: The cyclohexyl group in the target compound likely contributes to hydrophobic interactions in protein binding, similar to the 4-chlorophenyl group in compound 10b, which showed anti-inflammatory effects . The 3,4-dihydroisoquinolin-2(1H)-yl substituent may modulate selectivity for targets like G-protein-coupled receptors (GPCRs) or kinases, a feature observed in isoquinoline-containing drugs .

Synthetic Methodologies: Microwave-assisted synthesis (e.g., for thiazolo[4,5-d]pyrimidines in ) is a common strategy for analogous compounds, improving reaction efficiency compared to conventional heating. Condensation of aldehydes with thiourea derivatives (e.g., in ) is critical for forming the thiazolidinone ring.

Structural vs. Functional Trade-offs: Polar substituents (e.g., 2-hydroxyethylamino in ) enhance solubility but may reduce membrane permeability. Bulky groups (e.g., benzodioxol-5-ylmethyl in ) could sterically hinder binding but improve specificity.

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article provides an overview of its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C24H31N5O4S2C_{24}H_{31}N_{5}O_{4}S_{2} with a monoisotopic mass of approximately 517.18 Da. The structure includes a thiazolidine ring, which is known for its biological activity in various pharmacological contexts. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to the thiazolidine scaffold exhibit antimicrobial properties. For instance, thiazolidine derivatives have been shown to inhibit bacterial growth effectively. A study focusing on thiazolidine analogs demonstrated their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar antimicrobial activity .

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The compound's structural components suggest it may have antioxidant properties. In vitro studies on related thiazolidine derivatives have shown significant radical scavenging activity and the ability to reduce reactive oxygen species (ROS) levels in cellular models .

Anticancer Potential

The anticancer activity of thiazolidine derivatives has been a significant area of research. For example, some studies indicate that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The specific compound under review may share these properties due to its structural similarities to known anticancer agents .

In Vitro Studies

In vitro evaluations have demonstrated that thiazolidine-based compounds can inhibit specific enzymes related to cancer progression. For example, one study reported that certain thiazolidine derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics in inhibiting tumor cell proliferation .

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may bind effectively to tyrosinase, an enzyme involved in melanin production, which could be relevant for developing treatments for hyperpigmentation disorders .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AntioxidantReduces ROS levels; exhibits radical scavenging activity
AnticancerInduces apoptosis in cancer cells; modulates survival pathways
Enzyme InhibitionPotential inhibition of tyrosinase; relevant for skin disorders

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